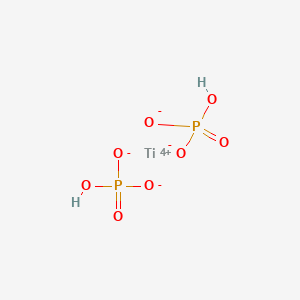

Titanium bis(hydrogen phosphate)

Description

Structure

2D Structure

Properties

CAS No. |

13772-30-0 |

|---|---|

Molecular Formula |

H2O8P2Ti |

Molecular Weight |

239.83 g/mol |

IUPAC Name |

hydrogen phosphate;titanium(4+) |

InChI |

InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |

InChI Key |

JWFYORYPRRVBPH-UHFFFAOYSA-J |

SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |

Other CAS No. |

13772-30-0 |

Related CAS |

17017-57-1 (Parent) |

Synonyms |

titanium bis(hydrogen phosphate) |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Bis Hydrogen Phosphate and Analogous Compounds

Hydrothermal Synthesis Routes for Layered and Three-Dimensional Titanium Hydrogen Phosphates

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been effectively used to synthesize layered and three-dimensional titanium hydrogen phosphates.

The synthesis often involves the reaction of a titanium precursor, such as titanium isopropoxide (TIP) or titanium tetrachloride (TiCl₄), with phosphoric acid (H₃PO₄). The reaction mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 60 to 225 °C for a specified duration. acs.orgnih.gov The morphology and crystal structure of the resulting titanium phosphate (B84403) can be influenced by several factors, including the Ti:P molar ratio, reaction temperature, and the presence of templating agents or other additives. mdpi.comrsc.org

For instance, layered titanium phosphates with the chemical composition Ti₂(O₃)(H₂PO₄)₂·2H₂O have been synthesized by heating a mixture of TIP and H₃PO₄ at temperatures between 60 and 150 °C. nih.gov The use of hydrothermal conditions can also lead to the formation of three-dimensional structures. A notable example is the synthesis of τ-Ti(HPO₄)₂, the first three-dimensional titanium hydrogen phosphate, which was achieved through the calcination of a mixed-valence titanium phosphate precursor. acs.org

The table below summarizes typical conditions for the hydrothermal synthesis of various titanium phosphates.

| Titanium Precursor | Phosphorus Source | Temperature (°C) | Time (h) | Resulting Phase |

| Titanium isopropoxide (TIP) | H₃PO₄ | 60-150 | 24 | Ti₂(O₃)(H₂PO₄)₂·2H₂O nih.gov |

| Titanium powder | H₃PO₄, Boric acid | 225 | 48 | TiᴵᴵᴵTiᴵⱽ(HPO₄)₄·C₂N₂H₉·H₂O acs.org |

| TiO₂ | H₃PO₄ | Varies | Varies | Various crystal structures rsc.org |

Reflux and Precipitation Techniques for Crystalline and Amorphous Forms

Reflux and precipitation methods offer alternative routes to synthesize both crystalline and amorphous titanium phosphates. These techniques are often carried out at atmospheric pressure and involve the reaction of a titanium salt with phosphoric acid, followed by a controlled precipitation or a refluxing step.

Crystalline α-Ti(HPO₄)₂·H₂O can be prepared by the oxidation of titanium(III) in a 15 M H₃PO₄ solution at 140 °C. researchgate.net Another approach involves refluxing amorphous titanium phosphate with phosphoric acid to yield a crystalline product. researchgate.net The degree of crystallinity of the final product can significantly impact its properties, such as ion-exchange capacity. researchgate.net

Amorphous titanium phosphates can be synthesized by direct precipitation. For example, reacting titanium tetrachloride with phosphoric acid in a diluted hydrochloric acid solution results in the formation of an amorphous titanium phosphate. researchgate.net Similarly, hydrolyzing TiCl₄ in a basic medium followed by a reaction with phosphoric acid produces nano-sized, low-crystalline titanium phosphate. researchgate.net These amorphous materials are often desirable for applications where high surface area and reactivity are important.

Synthesis from Titanium-Containing Raw Materials (e.g., Ilmenite)

The utilization of naturally abundant and low-cost titanium-containing raw materials like ilmenite (B1198559) (FeTiO₃) for the synthesis of titanium phosphates presents an economically viable and environmentally friendly approach. researchgate.netnih.govresearchgate.net This method typically involves the direct digestion of ilmenite in a concentrated acid, such as phosphoric acid, at elevated temperatures.

A notable example is the synthesis of titanium bis(monohydrogen orthophosphate) monohydrate, Ti(HPO₄)₂·H₂O, by digesting ilmenite mineral sand in 85% phosphoric acid at 150°C for 5 hours. researchgate.netnih.govresearchgate.net After the reaction, the mixture is cooled, allowing the unreacted ilmenite to settle, while the white solid of Ti(HPO₄)₂·H₂O can be separated. researchgate.net This product can be further calcined at high temperatures (e.g., 900°C) to obtain crystalline titanium pyrophosphate (TiP₂O₇). researchgate.netnih.gov

Controlled Synthesis Approaches for Tailored Architectures

The ability to control the architecture of titanium phosphates at the nanoscale is crucial for optimizing their performance in various applications. Several advanced synthesis strategies have been developed to create tailored structures, including nanostructured materials, hierarchically porous frameworks, and mixed-valence compounds.

Nanostructured Titanium Hydrogen Phosphate Synthesis

The synthesis of nanostructured titanium phosphates, such as nanoparticles, nanorods, and nanosheets, can be achieved through various methods, with hydrothermal synthesis being a prominent technique. rsc.org By carefully controlling the reaction conditions, such as the concentration of reactants and the presence of additives, it is possible to direct the morphology of the final product. rsc.orgwikipedia.org

For example, hydrothermal reactions of TiO₂ in different concentrations of H₃PO₄ aqueous solutions can yield various crystal structures with diverse shapes. rsc.org Another approach involves a bottom-up aqueous solution process where titanium isopropoxide, phosphoric acid, and a tetraalkylammonium hydroxide (B78521) are mixed to form nanosheets of titanium phosphate. nih.gov These nanostructured materials often exhibit enhanced properties due to their high surface area and unique morphologies.

Templated Synthesis of Hierarchically Porous Titanium Phosphonates and Related Materials

Creating materials with hierarchical porosity, which combines pores of different sizes, is of great interest for applications in catalysis and separation. Templated synthesis is a powerful strategy to achieve such structures in titanium phosphonates and related materials. rsc.org This approach utilizes structure-directing agents, such as surfactants or polymers, to guide the formation of porous networks.

A common method is the use of a polyelectrolyte-surfactant system, like cetyltrimethylammonium bromide (CTAB) and poly(acrylic acid) (PAA), in a facile hydrothermal process to generate hybrid porous structures. rsc.org Another technique is Evaporation-Induced Self-Assembly (EISA), which employs a soft template approach where surfactants self-assemble during solvent evaporation to create mesoporous structures. rsc.org While template-assisted synthesis is versatile, a significant challenge lies in the complete removal of the template without compromising the integrity of the porous structure. rsc.org To address this, template-free methods are also being explored. rsc.orgacs.org

Preparation of Mixed-Valence Titanium Phosphates

Mixed-valence titanium phosphates, containing both Ti(III) and Ti(IV) centers, are of particular interest for their potential in redox catalysis. The synthesis of these materials often requires specific reducing conditions or the use of titanium precursors in a lower oxidation state.

One successful strategy is the hydrothermal synthesis using titanium metal powder as the titanium source. acs.orgacs.org For example, the mixed-valence compound TiᴵᴵᴵTiᴵⱽ(HPO₄)₄·C₂N₂H₉·H₂O was synthesized hydrothermally from titanium powder, phosphoric acid, boric acid, and ethylenediamine (B42938) at 225 °C. acs.org The intense blue color of the resulting powder is an initial indicator of the presence of Ti(III). acs.org Another approach involves the reductive phosphatization of TiO₂ with a reducing agent like ammonium (B1175870) hypophosphite (NH₄H₂PO₂). nih.gov This method can lead to the formation of Ti(III) phosphate compounds. nih.gov The synthesis of these mixed-valence materials opens up possibilities for developing novel catalysts with unique electronic properties.

Purification and Enhancement of Material Purity

The purification of titanium bis(hydrogen phosphate), scientifically known as α-titanium phosphate (α-TiP) or its γ-phase counterpart (γ-TiP), is a critical step that significantly influences its physicochemical properties and performance in various applications, such as ion exchange and catalysis. scirp.org The purity and crystallinity of the final product are highly dependent on both the synthesis conditions and the post-synthesis treatments applied. diva-portal.orgrsc.org

Commonly, the synthesis of titanium phosphates can result in amorphous or poorly crystalline materials, often with a mixture of ion-exchange units, including both hydrogen phosphate (-HPO₄) and dihydrogen phosphate (-H₂PO₄) groups. diva-portal.orgrsc.org To obtain a high-purity, crystalline material, several purification strategies are employed.

A fundamental purification method involves rigorous washing of the synthesized precipitate. Post-synthesis washing with solutions of varying pH, such as hydrochloric acid followed by deionized water, is a common practice to remove unreacted precursors, soluble impurities, and to control the protonation state of the phosphate groups. rsc.org For instance, washing with hydrochloric acid can lead to a protonated form of the material. rsc.org The washing process is typically continued until the filtrate reaches a specific pH, ensuring the removal of excess acid. google.com

In some cases, the purification process is intrinsically linked to the synthesis method itself. For example, the preparation of titanium phosphate from titanium oxide and ammonium sulfate (B86663) in concentrated sulfuric acid, followed by reaction with phosphoric acid in an aqueous medium, yields a gel that is then washed with water until the filtrate is no longer acidic. google.com

For applications requiring high surface area materials, purification can involve the removal of templating agents used during synthesis. Mesoporous titanium phosphate, for example, can be prepared using surfactants, which are subsequently removed by extraction with an appropriate solvent like acidified ethanol. researchgate.net

The effectiveness of purification is often assessed through various characterization techniques. X-ray Diffraction (XRD) is used to determine the crystallinity and phase purity of the material. scirp.orgmdpi.com The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, while a broad halo suggests an amorphous nature. mdpi.com Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ⁴⁷/⁴⁹Ti NMR, provide detailed information about the local chemical environment of the phosphorus and titanium atoms, respectively, helping to identify the types of phosphate groups present and their connectivity within the structure. diva-portal.orgrsc.org

The following table summarizes various purification and enhancement techniques and their impact on the properties of titanium bis(hydrogen phosphate).

| Purification/Enhancement Technique | Reagents/Conditions | Effect on Material Properties | Characterization Methods | References |

| Acid Washing | Hydrochloric acid (e.g., 0.5 M and 0.1 M), deionized water | Removes impurities, protonates phosphate groups, can influence structural re-arrangement. rsc.org | pH measurement of filtrate, XRD, Solid-State NMR (³¹P, ⁴⁷/⁴⁹Ti), XANES, EXAFS. rsc.orggoogle.com | rsc.orggoogle.com |

| Solvent Extraction | Acidified ethanol | Removes surfactants used as templates in the synthesis of mesoporous materials, leading to high surface area. researchgate.net | Gas adsorption (for surface area), ³¹P NMR. researchgate.net | researchgate.net |

| Controlled Precipitation and Washing | Water | Formation of a gel which is then filtered and washed to remove residual acids until the filtrate is neutral. google.com | Visual inspection of filtrate acidity. google.com | google.com |

| Hydrothermal Treatment | Water, with additives like glycerin | Can control particle morphology, leading to homogenized spherical particles. nih.gov | XRD, SEM, TEM. nih.govmdpi.comsemanticscholar.org | nih.govmdpi.comsemanticscholar.org |

It is important to note that the term "titanium bis(hydrogen phosphate)" can refer to different structural forms, primarily α-Ti(HPO₄)₂·H₂O and γ-Ti(PO₄)(H₂PO₄)·2H₂O. scirp.org The purification methods must be tailored to the specific phase and the intended application, as the structural integrity and surface chemistry are crucial for performance. scirp.orgrsc.org

This is a placeholder for the article. The content will be generated in the subsequent steps based on the gathered information. It will be structured according to the provided outline, focusing on the advanced spectroscopic and diffraction-based structural elucidation of titanium bis(hydrogen phosphate). The article will include detailed research findings and interactive data tables. All information will be sourced from reputable scientific literature, and any content from the excluded websites will be strictly avoided. The final output will be a professional and authoritative article with numerical headings and a table of all mentioned chemical compounds.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Bonding Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the phosphate (B84403) and water components of titanium bis(hydrogen phosphate). The FTIR spectra of α-Ti(HPO₄)₂·H₂O exhibit several key absorption bands. researchgate.net

Broad bands observed in the region of 3500-3000 cm⁻¹ are attributed to the O-H stretching vibrations of structural water molecules. researchgate.net The presence of a band around 1622-1665 cm⁻¹ corresponds to the H-O-H bending vibration of water. researchgate.net The vibrational modes of the phosphate groups are typically observed in the mid-infrared region, between 900 and 1250 cm⁻¹, which are related to the symmetric and asymmetric stretching modes of P-O bonds. researchgate.net Additionally, O-P-O bending vibrations are found in the lower frequency region, between 500 and 650 cm⁻¹. researchgate.net

A characteristic band around 2344 cm⁻¹ has been assigned to the P-H stretching of phosphorus acid or ester groups. researchgate.net In some instances, a band at 3555 cm⁻¹ is observed, which is related to hydroxyl groups (-OH) adsorbed on the material's surface due to hydrolysis and protonation. researchgate.net The interaction of titanium complexes with phosphate groups can induce small but clear changes in the lipid head group vibrations, particularly affecting the hydration and mobility of the phosphate group. rsc.org

Interactive Data Table: Characteristic FTIR Bands of Titanium bis(hydrogen phosphate)

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching (structural water) | 3500-3000 | researchgate.net |

| -OH Stretching (adsorbed) | 3555 | researchgate.net |

| P-H Stretching | ~2344 | researchgate.net |

| H-O-H Bending (water) | 1622-1665 | researchgate.net |

| P-O Stretching | 900-1250 | researchgate.net |

| O-P-O Bending | 500-650 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly regarding the symmetry of molecular vibrations. The Raman spectrum of titanium pyrophosphate (TiP₂O₇), a related compound, shows defined modes for the TiO₆ octahedra in the spectral range of approximately 370 to 650 cm⁻¹. researchgate.net Analysis of Raman spectra can indicate the regularity of the coordination polyhedra. researchgate.netacs.org The existence of pyrophosphate units ([P₂O₇]⁴⁻) in the structure can be confirmed by preliminary analysis of Raman spectra. acs.org

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray diffraction is a fundamental technique for determining the crystal structure and identifying different phases of titanium bis(hydrogen phosphate).

Powder X-ray Diffraction and Rietveld Analysis

Powder X-ray diffraction (PXRD) is widely used to characterize the crystalline nature of titanium bis(hydrogen phosphate). The PXRD pattern of α-Ti(HPO₄)₂·H₂O confirms its crystalline and homogeneous composition. researchgate.net The material is isostructural with α-Zr(HPO₄)₂·H₂O. researchgate.net

Rietveld analysis of PXRD data has been crucial in refining the crystal structure of different phases. For α-Ti(HPO₄)₂·H₂O, the lattice parameters have been determined to be a = 8.630(2) Å, b = 5.006(1) Å, c = 16.189(3) Å, and β = 110.20(1)°, with the space group P2₁/c. researchgate.net Another study reported slightly different lattice parameters for α-Ti(HPO₄)₂·H₂O, with Ti–O bond distances in the range of 1.911–2.062 Å within a distorted octahedral configuration. rsc.org

The γ-form, γ-Ti(PO₄)(H₂PO₄)·2H₂O, is isostructural with its zirconium analogue, as demonstrated by PXRD. rsc.orgslu.se The structure of the anhydrous β-form, β-Ti(PO₄)(H₂PO₄), has also been investigated using PXRD, with studies reporting crystallization in either the P2₁/n or P2₁ space group. rsc.orgslu.se

Interactive Data Table: Crystal Data for α-Ti(HPO₄)₂·H₂O from Powder XRD

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.netrsc.org |

| a (Å) | 8.630(2) | researchgate.net |

| b (Å) | 5.006(1) | researchgate.net |

| c (Å) | 16.189(3) | researchgate.net |

| β (°) | 110.20(1) | researchgate.net |

| Z | 4 | researchgate.net |

Synchrotron X-ray Powder Diffraction Studies

For higher resolution and more accurate structural determination, synchrotron X-ray powder diffraction has been employed. This technique has been used to solve the crystal structure of related titanium phosphate compounds, such as Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂, which has an orthorhombic unit cell. researchgate.net The complete structure of Ti₂O(PO₄)₂(H₂O)₂, including hydrogen atom positions, was determined from synchrotron data. researchgate.net In-situ time-resolved synchrotron XRD experiments have also been conducted to follow the hydrothermal synthesis of α-Ti(HPO₄)₂·H₂O from an amorphous gel, demonstrating the feasibility of studying chemical reactions under high pressure and temperature. esrf.eu

Single-Crystal X-ray Diffraction Studies

While obtaining single crystals of Ti(HPO₄)₂·H₂O is challenging due to its low solubility, single-crystal X-ray diffraction provides the most definitive structural information. rsc.org Although direct single-crystal studies on Ti(HPO₄)₂·H₂O are scarce, the structures of related titanium phosphonate (B1237965) complexes have been determined using this method. nih.gov For instance, the single-crystal X-ray structure analyses of [Ti₄(μ₃-O)(OⁱPr)₅(μ-OⁱPr)₃(RPO₃)₃]·DMSO (where R is a phenyl or methyl group) revealed hexacoordinated titanium atoms. nih.gov The structure of a titanium phosphonate tetramer, [Ti(OⁱPr)₂(tBuPO₃)]₄, showed a novel 5 + 1 coordination of the titanium atoms. nih.gov

Microscopic and Morphological Characterization at Nano and Micro Scales

Microscopy techniques are essential for visualizing the morphology and structure of titanium bis(hydrogen phosphate) at different length scales. Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) has been used to analyze the elemental and morphological characteristics of α-TiP, revealing a crystalline solid with a homogeneous composition. researchgate.nettudelft.nl Transmission electron microscopy (TEM) has shown that α-TiP can have a layered nature with large crystals of rectangular lamellae. researchgate.net In some syntheses, flake-like titanophosphate nanosheets have been observed. researchgate.net TEM has also been used to visualize lamellar structures in mesoporous titanium phosphates.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of Titanium bis(hydrogen phosphate). SEM analysis reveals that the morphology of the resulting material is highly dependent on the synthesis method employed. tudelft.nl

Studies have shown that preparing α-TiP through direct chemical precipitation from titanium tetrachloride (TiCl₄) and phosphoric acid (H₃PO₄) can yield crystalline solids of homogeneous composition. researchgate.net SEM analysis of these materials provides micrographs at various magnifications, allowing for a detailed examination of their surface features. researchgate.net

Furthermore, the synthesis conditions, such as the titanium precursor (e.g., TiO₂, Ti powder, or TiOSO₄), can lead to significant morphological differences in the final α-TiP product, even when X-ray diffraction (XRD) confirms phase purity. tudelft.nl For instance, when synthesized as a coating on titanium discs via hydrothermal reaction in hydrogen peroxide (H₂O₂) and phosphoric acid, Titanium bis(hydrogen phosphate) can form hierarchical micro/nanoscaled structures. The specific morphology of these coatings is influenced by factors like the water content in the reaction mixture. researchgate.net Amorphous forms of titanium phosphate have also been analyzed using SEM in conjunction with Energy-Dispersive X-ray spectroscopy (EDX) to ascertain elemental composition alongside morphology. researchgate.net

Table 1: Summary of SEM Findings on Titanium Phosphate Morphology

| Synthesis Method/Precursor | Observed Morphology | Reference |

| Direct precipitation (TiCl₄ and H₃PO₄) | Crystalline solid of homogeneous composition | researchgate.net |

| Hydrothermal reaction (H₂O₂ and H₃PO₄) | Hierarchical micro/nanoscaled coatings | researchgate.net |

| Various precursors (TiO₂, Ti powder, TiOSO₄) | Morphological differences depending on precursor | tudelft.nl |

| From Abu-Tartur phosphoric acid | Amorphous precipitate | researchgate.net |

Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED), and Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDX)

For higher-resolution analysis at the nanoscale, Transmission Electron Microscopy (TEM) and related techniques are employed. TEM provides detailed information about the size, shape, and internal structure of nanomaterials. For example, when synthesized as nanoparticles, TEM analysis can reveal their size distribution, shape (e.g., spherical), and surface smoothness. frontiersin.org In the context of related materials like titanium dioxide, in-situ liquid TEM allows for the real-time visualization of dynamic processes such as nanoparticle aggregation and crystallization of phosphate layers on their surface. biorxiv.org

Selected Area Electron Diffraction (SAED) is a powerful TEM technique used to determine the crystalline nature of a material. A SAED pattern consists of spots or rings, which correspond to the diffraction of the electron beam by the crystal lattice planes. researchgate.net A pattern of sharp spots indicates a single-crystal structure, while rings are characteristic of polycrystalline materials. researchgate.netnih.gov For titanium-based materials, SAED can be used to identify crystal phases and determine their orientation. researchgate.net The analysis of SAED patterns provides crucial data on the crystallinity of synthesized Titanium bis(hydrogen phosphate) nanoparticles or thin films. researchgate.net

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDX) is utilized for elemental analysis at the nanoscale. This technique maps the elemental distribution within a sample. researchgate.net For titanium phosphate materials, STEM-EDX can confirm the presence and spatial distribution of titanium (Ti), phosphorus (P), and oxygen (O), providing elemental confirmation that complements the morphological and structural data obtained from SEM and TEM. researchgate.netresearchgate.netresearchgate.net

Table 2: Applications of TEM, SAED, and STEM-EDX in Titanium Phosphate Characterization

| Technique | Application | Finding |

| TEM | Nanoparticle size, shape, and structure analysis. | Reveals uniform, spherical nanoparticles with smooth surfaces. frontiersin.org |

| SAED | Crystallinity determination. | Distinguishes between single-crystal and polycrystalline structures. researchgate.netresearchgate.net |

| STEM-EDX | Elemental mapping and composition analysis. | Confirms the distribution of Ti, P, and O elements at the nanoscale. researchgate.net |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of a surface on the nanometer scale. wikipedia.orgnanoscience.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or liquid environments. The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. libretexts.org Forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect, which is monitored by a laser beam deflection system to generate a three-dimensional topographic image of the surface. nanoscience.comlibretexts.org

AFM can be operated in several modes, including contact mode, tapping mode, and non-contact mode. libretexts.org Tapping mode is particularly useful for imaging soft or delicate samples. Beyond imaging, AFM can also be used in force spectroscopy mode to measure the forces between the probe tip and the sample surface. parksystems.com This allows for the characterization of local mechanical properties, such as adhesion and elasticity, on the surface of Titanium bis(hydrogen phosphate) materials. The high resolution of AFM makes it an indispensable tool for understanding the nanoscale surface characteristics that can influence the material's performance in various applications. mdpi.com

Fundamental Structural Chemistry and Phase Transformations

Crystal Structure Refinement and Polymorphism

The polymorphism of titanium bis(hydrogen phosphate) is a key aspect of its chemistry, with the α and γ phases being the most well-characterized layered structures. These phases can undergo transformations, such as dehydration, to form other crystalline structures like the β phase.

The alpha phase of titanium hydrogen phosphate (B84403), α-Ti(HPO₄)₂·H₂O, is isostructural with its well-known zirconium analogue, α-Zr(HPO₄)₂·H₂O. researchgate.net Its structure consists of layers built from titanium atoms linked to six oxygen atoms from six different hydrogen phosphate (HPO₄²⁻) groups, forming a nearly planar sheet. researchgate.netslu.se Each titanium atom is octahedrally coordinated by these oxygen atoms. researchgate.netslu.se The phosphate tetrahedra are located on either side of this central plane of metal atoms, with three of their oxygen atoms bonded to three different titanium atoms. The fourth oxygen atom of each phosphate group points into the interlayer space and is bonded to a hydrogen atom, forming a P-OH group.

Derivatives of α-Ti(HPO₄)₂·H₂O can be synthesized through ion exchange reactions, where the interlayer protons are replaced by other cations like K⁺ or Na⁺. researchgate.net For instance, the exchange with potassium ions can lead to the formation of phases such as Ti(KPO₄)₂·3H₂O and Ti(KPO₄)₂·2H₂O, which exhibit increased interlayer distances of 10.4 Å and 9.6 Å, respectively. researchgate.net Similarly, exchange with sodium ions can result in a half-exchanged phase with the ideal composition TiNaH(PO₄)₂·4H₂O. researchgate.net

Table 1: Crystallographic Data for α-Ti(HPO₄)₂·H₂O

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.630(2) | researchgate.net |

| b (Å) | 5.006(1) | researchgate.net |

| c (Å) | 16.189(3) | researchgate.net |

| β (°) | 110.20(1) | researchgate.net |

| Z (formula units/cell) | 4 | researchgate.net |

The gamma phase of titanium phosphate, with the refined formula γ-Ti(PO₄)(H₂PO₄)·2H₂O, presents a different layered arrangement compared to its alpha counterpart, although they share the same chemical composition in their anhydrous forms. researchgate.net This phase is isostructural with γ-zirconium phosphate. researchgate.net A key distinction in the γ-structure is the presence of two different types of phosphate groups within the layers: orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻). mdpi.com The layers are composed of TiO₆ octahedra and these two types of phosphate tetrahedra. mdpi.com

The interlayer region of γ-titanium phosphate contains two molecules of water per formula unit, resulting in a larger interlayer spacing than that of the α-phase. researchgate.net This increased spacing and the nature of the interlayer species make γ-TiP a subject of interest for intercalation and ion-exchange applications. rsc.org The thermal decomposition of γ-titanium phosphate proceeds through several intermediate phases. nih.gov

Derivatives of the γ-phase can be formed by intercalating organic molecules, such as ethylamine, into the interlayer space. acs.org This results in compounds like (C₂H₅NH₃)[Ti(H₁.₅PO₄)(PO₄)]₂·H₂O, which exhibit a pseudo-three-dimensional porous structure with strong interlayer hydrogen bonds. acs.org

Table 2: Crystallographic Data for an Ethylammonium-Intercalated γ-Titanium Phosphate Derivative

| Compound | (C₂H₅NH₃)[Ti(H₁.₅PO₄)(PO₄)]₂·H₂O | Reference |

|---|---|---|

| Crystal System | Triclinic | acs.org |

| Space Group | P1 | acs.org |

| a (Å) | 5.1126(1) | acs.org |

| b (Å) | 6.3189(2) | acs.org |

| c (Å) | 12.0396(5) | acs.org |

| α (°) | 100.931(2) | acs.org |

| β (°) | 97.211(2) | acs.org |

| γ (°) | 90.683(3) | acs.org |

The thermal treatment of γ-Ti(PO₄)(H₂PO₄)·2H₂O leads to a series of transformations. acs.orgnih.gov The first step is the loss of water molecules to form an anhydrous phase known as β-Ti(PO₄)(H₂PO₄). researchgate.netacs.org This dehydration process involves the removal of the two interlayer water molecules. Further heating of the β-phase results in a condensation reaction, where the H₂PO₄⁻ groups react to form pyrophosphate (P₂O₇⁴⁻) linkages, leading to the formation of layered titanium pyrophosphate, Ti(PO₄)(H₂P₂O₇)₀.₅, and eventually cubic titanium pyrophosphate, TiP₂O₇, at higher temperatures. acs.orgnih.gov

In-situ studies have revealed the formation of a partially dehydrated intermediate, γ'-Ti(PO₄)(H₂PO₄)·(2-x)H₂O (where x is approximately 1), which forms at around 50°C. acs.orgnih.gov This intermediate phase is also monoclinic. acs.orgnih.gov

Besides the α, β, and γ phases, other crystalline titanium phosphates have been reported. One such phase is Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O, which also possesses a layered structure. researchgate.net Another reported crystalline compound has the chemical formula TiO(OH)(H₂PO₄)·H₂O. slu.sediva-portal.org

Beyond the well-known layered structures, research has also focused on the synthesis and characterization of three-dimensional (3D) titanium phosphate frameworks. These materials are often synthesized hydrothermally using organic amines as structure-directing agents or templates. acs.orgresearchgate.net The resulting open-framework structures can contain channels and cavities where the organic template molecules reside. acs.orgresearchgate.net

Examples of such 3D frameworks include compounds with formulas like Ti₃(H₂PO₄)(HPO₄)₃.₅(PO₄)₂·C₂N₂H₁₀ and Ti₇(HPO₄)₆(PO₄)₆·C₃N₂H₁₂. acs.org In these structures, the framework is built from interconnected TiO₆ octahedra and various phosphate tetrahedra (PO₄, HPO₄, and H₂PO₄). acs.orgresearchgate.net The organic molecules are trapped within channels, for instance, in 12-membered-ring channels in the former compound and 8-membered-ring channels in the latter. acs.org Another example is a mixed-valent Ti(III)/Ti(IV) phosphate with a large-pore open framework, synthesized using 1,3-diaminopropane (B46017) as a template. nih.gov

Additionally, novel titanium pyrophosphates with 3D frameworks, such as NH₄TiP₂O₇ (denoted as Ti(III)p) and TiP₂O₇ (denoted as Ti(IV)p), have been synthesized. nih.govacs.org The structure of Ti(III)p contains one-dimensional channels stabilized by ammonium (B1175870) ions, while the Ti(IV)p structure has similar empty channels. acs.org

Interlayer Hydrogen Bonding Networks and Proton Mobility

The hydrogen bonding networks within layered titanium phosphates are crucial to their structural integrity and properties, particularly their proton conductivity. researchgate.net In α-Ti(HPO₄)₂·H₂O, the interlayer water molecule acts as a bridge, forming hydrogen bonds with the P-OH groups of adjacent layers, thus holding the layers together.

In γ-Ti(PO₄)(H₂PO₄)·2H₂O, the hydrogen bonding network is more complex due to the presence of two water molecules and two types of phosphate groups (PO₄³⁻ and H₂PO₄⁻) in the interlayer space. acs.org This extensive network of hydrogen bonds facilitates proton transport.

The proton mobility in these materials is often described by the Grotthuss mechanism, where protons hop along the hydrogen-bonded network. acs.org The presence of water molecules in the interlayer space significantly enhances proton conductivity by providing additional pathways for proton transport. nih.gov The presence of both (H₂PO₄)⁻ and (HPO₄)²⁻ groups has been shown to be responsible for the high proton conductivity of these materials in the presence of water vapor. researchgate.net Even in some 3D frameworks, such as the pyrophosphate Ti(III)p, the Grotthuss mechanism is considered the primary mode of proton conduction, leading to high proton conductivity values. acs.org

Titanium Coordination Environments within Phosphate Frameworks (e.g., Distorted Octahedral)

In the majority of crystalline titanium hydrogen phosphates, the titanium(IV) ion adopts an octahedral coordination geometry, being surrounded by six oxygen atoms. researchgate.netacs.orgwikipedia.org These oxygen atoms are provided by the phosphate groups, linking the TiO₆ octahedra into extended layered or three-dimensional structures.

The TiO₆ octahedra in these frameworks are often distorted. acs.org This distortion arises from the different types of Ti-O bonds formed with the various phosphate groups (e.g., bridging and terminal oxygens). The degree of distortion can be influenced by factors such as the presence of different p-block elements in the structure. nih.gov For example, in a tellurite-sulfate compound, the connection of Ti-O bonds to different oxo-anionic groups ([TeO₃] and [SO₄]) induces a significant distortion in the [TiO₆] octahedron. nih.gov

Analysis of the Ti-O bond lengths provides insight into the coordination environment. For instance, in α-Ti(HPO₄)₂·H₂O, titanium K-edge EXAFS data have confirmed the octahedral coordination of oxygen around the titanium atom. researchgate.netslu.se In novel titanium pyrophosphates, the Ti-O bond lengths are sensitive to the oxidation state of titanium. The Ti³⁺-O bond distance in Ti(III)p is significantly longer (around 2.026 Å) compared to the typical Ti⁴⁺-O distances (between 1.885 and 1.945 Å) found in other titanium phosphates. acs.org This elongation is a clear indicator of the lower oxidation state of the titanium ion. acs.org In some dehydrated phases, the coordination of titanium can change from octahedral to tetrahedral (TiO₄). nih.gov

Thermal Decomposition and Phase Evolution to Pyrophosphates and Other Solid Phases

The thermal treatment of titanium bis(hydrogen phosphate), also known as titanium hydrogen phosphate, initiates a series of irreversible transformations, leading to the formation of various solid phases, culminating in titanium pyrophosphate. The specific pathway and intermediate phases are highly dependent on the structure of the starting material, particularly whether it is crystalline or amorphous.

For crystalline γ-titanium phosphate, γ-Ti(PO₄)(H₂PO₄)·2H₂O, the thermal decomposition follows a well-defined, multi-step sequence. nih.govdiva-portal.orgresearchgate.net The process begins with dehydration, followed by a two-step condensation of the hydrogen phosphate groups to form pyrophosphate structures. nih.govdiva-portal.org The initial loss of water molecules leads to the formation of a partially dehydrated intermediate, γ'-Ti(PO₄)(H₂PO₄)·(2-x)H₂O, which then transforms into the anhydrous β-Ti(PO₄)(H₂PO₄) phase. nih.govdiva-portal.orgresearchgate.net Further heating induces a dehydroxylation/condensation process, first yielding a layered titanium pyrophosphate, Ti(PO₄)(H₂P₂O₇)₀.₅, before the final transformation into the stable, cubic titanium pyrophosphate, TiP₂O₇. nih.govdiva-portal.orgresearchgate.netnih.gov

Amorphous titanium phosphates also undergo thermal decomposition, although the transitions are generally less discrete. The process involves an initial loss of lattice water at temperatures up to 160 °C. diva-portal.org This is followed by a broader temperature range, between 160 °C and 700 °C, where the condensation of phosphate units occurs, ultimately forming titanium pyrophosphate. diva-portal.org

| Initial Compound | Intermediate Phase 1 | Intermediate Phase 2 (Anhydrous) | Intermediate Phase 3 (Layered Pyrophosphate) | Final Solid Phase |

|---|---|---|---|---|

| γ-Ti(PO₄)(H₂PO₄)·2H₂O | γ'-Ti(PO₄)(H₂PO₄)·(2-x)H₂O | β-Ti(PO₄)(H₂PO₄) | Ti(PO₄)(H₂P₂O₇)₀.₅ | TiP₂O₇ (Cubic Titanium Pyrophosphate) |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), or the closely related Differential Scanning Calorimetry (DSC), are essential techniques for elucidating the phase transitions of titanium bis(hydrogen phosphate) upon heating. These analyses provide quantitative data on mass loss and the thermal nature (endothermic or exothermic) of the transformations.

For γ-Ti(PO₄)(H₂PO₄)·2H₂O, the decomposition process is marked by distinct events. nih.govdiva-portal.org A new, partially dehydrated phase, denoted γ', is observed to form at approximately 50 °C. nih.govdiva-portal.orgresearchgate.net The subsequent major transformation is the condensation to a layered titanium pyrophosphate, which occurs at 375 °C. nih.govdiva-portal.orgresearchgate.net The final conversion to cubic TiP₂O₇ occurs at higher temperatures.

In the case of amorphous titanium phosphate, TGA shows a significant weight loss corresponding to a total of about 17.8% for a representative formula. diva-portal.org This decomposition is characterized by the release of lattice water up to 160 °C, followed by the condensation of phosphate units between 160 °C and 700 °C. diva-portal.org DTA of this process reveals two associated exothermic peaks, indicating that the condensation reactions release energy. diva-portal.org Studies on related titanium phosphate precursors that form pyrophosphates also show endothermic signals in DTA/DSC analysis around 450 °C and 489 °C, corresponding to structural transformations and the release of volatile components. nih.gov

The key thermal events are summarized in the table below.

| Material | Temperature (°C) | Observed Event | Technique | Reference |

|---|---|---|---|---|

| γ-Ti(PO₄)(H₂PO₄)·2H₂O | ~50 | Formation of partially dehydrated γ' phase | XRD, DSC | nih.govdiva-portal.orgresearchgate.net |

| Amorphous Titanium Phosphate | Up to 160 | Loss of lattice water | TGA | diva-portal.org |

| γ-Ti(PO₄)(H₂PO₄) | 375 | Formation of layered titanium pyrophosphate | XRD, DSC | nih.govdiva-portal.orgresearchgate.net |

| Amorphous Titanium Phosphate | 160 - 700 | Condensation of phosphate units (exothermic) | TGA/DTA | diva-portal.org |

Kinetic Studies of Dehydration and Dehydroxylation Processes

The thermal decomposition of titanium bis(hydrogen phosphate) involves two primary chemical processes: dehydration and dehydroxylation. Dehydration is the loss of physically bound and coordinated water molecules (H₂O), while dehydroxylation is a chemical condensation reaction where adjacent hydrogen phosphate (HPO₄²⁻) or dihydrogen phosphate (H₂PO₄⁻) groups combine, eliminating a water molecule to form a pyrophosphate (P-O-P) linkage. nih.govdiva-portal.org

The transformation of the anhydrous β-Ti(PO₄)(H₂PO₄) phase to the layered pyrophosphate Ti(PO₄)(H₂P₂O₇)₀.₅ is a direct result of this dehydroxylation and condensation process. nih.govresearchgate.net While thermal analysis clearly documents these events, detailed kinetic studies that determine parameters such as the activation energy or the reaction order specifically for the dehydration and dehydroxylation of titanium bis(hydrogen phosphate) are not extensively detailed in the scientific literature found. The kinetics of solid-state decompositions are inherently complex and can be significantly influenced by factors such as the degree of crystallinity, particle size, and the heating rate used during analysis. scielo.brscielo.br The equilibrium of these processes is reached within relatively short timeframes at elevated temperatures; for instance, decomposition can be completed in under an hour at temperatures above 500 °C. scielo.brscielo.br

Ion Exchange and Intercalation Chemistry

Cation Exchange Mechanisms in Layered Titanium Hydrogen Phosphates

The primary mechanism for cation uptake in titanium hydrogen phosphates is the exchange of protons (H⁺) from the phosphate (B84403) groups with metal cations (Mⁿ⁺) in the solution. researchgate.net The general reaction can be represented as:

nTi(HPO₄)₂·H₂O + Mⁿ⁺ ⇌ Tiₙ(M)(PO₄)₂ₙ·xH₂O + 2nH⁺

This proton-metal ion exchange is a fundamental property that allows these materials to function as solid-state acids. The process is reversible, which is crucial for the regeneration of the sorbent material. diva-portal.org The exchange is governed by principles of stoichiometry and equilibrium, and thermodynamic studies have been conducted to quantify the energetics of these exchanges, for instance, in the proton/sodium ion exchange on α-titanium phosphate. acs.orgscilit.com In some structures, the exchange process can be complex, involving multiple steps and the formation of distinct crystalline phases as the exchange proceeds. researchgate.net For example, the exchange of H⁺ by K⁺ in α-Ti(HPO₄)₂·H₂O leads to the formation of fully saturated and hydrated potassium phases. researchgate.net

Titanium hydrogen phosphates have demonstrated a notable selectivity towards various metal cations, which is a critical feature for their practical applications in purification and recovery processes. diva-portal.org

Heavy Metals (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺): These materials are effective in removing toxic heavy metal ions from aqueous solutions. researchgate.netresearchgate.net Studies have shown a competitive sorption phenomenon, with a clear selectivity order. For one titanium phosphate sorbent, the selectivity was determined to be Pb²⁺ > Cd²⁺ > Zn²⁺ > Co²⁺. researchgate.net The presence of phosphate on the surface of titanium-based materials can significantly enhance the adsorption of metal ions like Zn²⁺ by forming metal-phosphate-surface ternary complexes and increasing electrostatic attraction. ykcs.ac.cn A titanium phosphate with the composition TiO(OH)H₂PO₄·H₂O has been noted for its fast kinetics and high exchange capacity for divalent ions like Pb²⁺ and Zn²⁺. mdpi.com

Radioactive Ions (e.g., Sr²⁺, Cs⁺, Ag⁺): The removal of radioactive isotopes from liquid waste is a significant application for titanium phosphates. diva-portal.orgresearchgate.net They have been studied for the sorption of strontium (Sr²⁺) and cesium (Cs⁺). researchgate.netresearchgate.net Specifically, titanyl hydrogen phosphate-based materials have shown a high affinity for silver (Ag⁺) cations, making them suitable for removing silver radioisotopes from high-salt liquid radioactive waste. bohrium.com

Scandium (Sc³⁺): There is growing interest in using titanium phosphates for the selective recovery of valuable elements like scandium from industrial leachates. diva-portal.org Research has demonstrated the efficient and selective recovery of trace scandium from waste bauxite (B576324) residue leachates using inorganic titanium phosphate ion-exchangers. diva-portal.org

Silver (Ag⁺) and Zinc (Zn²⁺): The ion exchange of Ag⁺ and Zn²⁺ has been studied on various layered phosphates, including titanium phosphate. researchgate.net While the uptake of Zn²⁺ into certain crystalline forms can be low, it is significantly enhanced in sodium-exchanged forms. researchgate.net Ag⁺ is generally well-exchanged by layered titanium phosphates. researchgate.net Kinetic studies comparing the sorption of Pb²⁺ and Zn²⁺ on a specific titanium phosphate revealed that the process is relatively fast, with equilibrium being reached within 10-20 minutes for a material with the formula TiO(OH)H₂PO₄·H₂O. mdpi.com

The selectivity of these materials is influenced by factors such as the hydrated ionic radius of the metal cation, its charge, and the specific structural characteristics of the titanium phosphate, including interlayer spacing and the density of exchange sites.

Kinetic and Thermodynamic Investigations of Ion Exchange Phenomena

Understanding the kinetics and thermodynamics of ion exchange is essential for optimizing the design and operation of systems using titanium bis(hydrogen phosphate) as a sorbent.

Adsorption isotherms describe the equilibrium relationship between the concentration of an ion in solution and the amount adsorbed onto the solid exchanger at a constant temperature. Models such as the Langmuir and Freundlich isotherms are often used to analyze experimental data. researchgate.net

The ion-exchange capacity is a critical parameter that quantifies the maximum amount of ions a material can take up. For titanium phosphates, this capacity can be substantial. For example, one amorphous titanium phosphate composed entirely of –H₂PO₄ units was reported to have a maximum exchange capacity of approximately 6.4 meq/g, based on sodium uptake. diva-portal.org The actual capacity for divalent metal ions was found to be around 3.4 meq/g in batch conditions and up to 4.1 meq/g in a fixed-bed column, which is among the highest recorded for such materials. diva-portal.org Another study reported sodium ion capacities for synthesized titanium phosphates in the range of 12.3–16.9 meq/g, values significantly higher than many commercial ion-exchange resins. mdpi.com

| Sorbent | Target Ion | Maximum Sorption Capacity (mmol/g) | Reference |

| TiO(OH)H₂PO₄·H₂O | Pb²⁺ | ~0.20 | mdpi.com |

| TiO(OH)H₂PO₄·H₂O | Zn²⁺ | ~0.195 | mdpi.com |

| Na-TiOP | Pb²⁺ | 1.95 | researchgate.net |

| Amorphous TiP | Divalent Metals | ~1.7 (3.4 meq/g) | diva-portal.org |

| Synthesized TiP5 | Na⁺ | ~16.9 meq/g | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The speed at which ion exchange occurs is a key factor for practical applications. Kinetic studies on titanium phosphates show that the exchange processes are often rapid, with equilibrium being reached in as little as 5 to 20 minutes for various divalent metal ions. diva-portal.org

Film Diffusion: Mass transfer of the ion from the bulk solution through the liquid film surrounding the sorbent particle.

Intraparticle Diffusion (or Particle Diffusion): Diffusion of the ion within the pores or layers of the sorbent particle to the exchange sites.

Chemical Reaction: The intrinsic ion exchange reaction at the active site.

Often, the rate is governed by a combination of film and intraparticle diffusion. mdpi.com Kinetic data is frequently analyzed using models like the pseudo-second-order model, which has been shown to fit experimental data for phosphate adsorption on mesoporous titanium oxide well. techno-press.org The rate of intraparticle diffusion and the effective diffusion coefficients can vary significantly between different ions; for example, these values were found to be considerably higher for Zn²⁺ than for Pb²⁺ on a titanium phosphate sorbent. mdpi.com The investigation of diffusion mechanisms is crucial for understanding the rate-limiting steps of the exchange process. osti.gov

For industrial applications, ion exchange is often carried out in continuous flow systems, such as fixed-bed columns. A breakthrough curve plots the effluent concentration relative to the influent concentration over time. mdpi.com The shape and timing of this curve provide vital information about the dynamic performance of the sorbent and the column's operational lifespan. mdpi.com

Mathematical models are used to analyze and predict breakthrough curves, which is essential for scaling up the process from lab experiments. mdpi.com The Thomas model is a widely used kinetic model for describing column performance. diva-portal.org It has been successfully applied to model the breakthrough curves for the sorption of heavy metal ions onto titanium phosphate, indicating that the driving forces of the exchange process follow second-order reversible kinetics. diva-portal.org The good correlation between batch experiment data and fixed-bed column performance confirms that batch data can be a reliable basis for predicting the sorption behavior in continuous systems. diva-portal.org

Intercalation of Organic Molecules and Inorganic Species into Interlayer Spaces

The ability of titanium bis(hydrogen phosphate) to accommodate guest molecules and ions between its layers is a key feature of its chemistry. This process, known as intercalation, can significantly alter the material's properties, such as its interlayer distance, surface area, and chemical reactivity.

The intercalation of amines and other organic molecules into the interlayer spaces of α-titanium bis(hydrogen phosphate) (α-TiP) is a well-established method for modifying its structure. This process typically involves the expansion of the interlayer spacing to accommodate the guest molecules. uniovi.es

Propylamine (B44156) is a commonly used amine for this purpose. The intercalation of propylamine into α-TiP results in the formation of α-Ti(HPO₄)₂·2C₃H₇NH₂·H₂O (α-TiPPr). researchgate.net This intercalation is significant because it primes the material for further chemical modifications, such as ion exchange with metal cations. researchgate.netcsic.es The process can be achieved through methods like solid-vapor reaction, where α-TiP is exposed to an atmosphere saturated with propylamine vapor. researchgate.net

The intercalation of n-alkylamines into γ-titanium phosphate has also been studied, leading to new materials upon thermal treatment of the resulting intercalation compounds. acs.org The nature of the intercalated amine can influence the resulting properties of the material. For instance, the intercalation of various heterocyclic amines into α-titanium hydrogenphosphate has been investigated, with structural and calorimetric data providing insights into the host-guest interactions. acs.org

The intercalation process is not limited to simple amines. Other polar organic compounds can also be inserted into the interlayer spaces of layered metal(IV) hydrogen phosphates. acs.org These reactions are crucial as they can introduce new functionalities to the material, paving the way for applications in areas like catalysis and adsorption.

Table 1: Interlayer Expansion of α-Titanium Bis(hydrogen phosphate) upon Amine Intercalation

| Intercalating Amine | Resulting Compound | Interlayer Distance (Å) | Reference |

| Propylamine | α-Ti(HPO₄)₂·2C₃H₇NH₂·H₂O | Expanded | researchgate.net |

| n-Alkylamines | γ-TiP-alkylamine | Varies with alkyl chain length | acs.org |

Once the interlayer space of titanium bis(hydrogen phosphate) is expanded by the intercalation of molecules like propylamine, it becomes accessible for the intercalation of metal ions and their complexes. This is particularly relevant for the uptake of species that cannot directly enter the un-expanded structure. csic.es

A notable example is the intercalation of Europium(III) (Eu³⁺). While the direct uptake of Eu³⁺ by α-TiP is limited to the surface, the propylamine-intercalated form (α-TiPPr) shows a significantly enhanced retention of Eu³⁺. researchgate.net This enhancement is attributed to an ion-exchange process occurring within the interlayer space, involving the propylammonium cations (C₃H₇NH₃⁺) and hydrated europium(III) species, such as [Eu(H₂O)₆]³⁺. researchgate.netcsic.es

The intercalation of Eu³⁺ into α-TiPPr can lead to the formation of luminescent layered nanoparticles. uniovi.es The sorption of Eu³⁺ can occur through two different pathways: an ion-exchange/absorption process involving the propylammonium cations and Eu³⁺ species, and the adsorption of Eu³⁺ species on the surface of single α-TiPPr nanosheets. uniovi.es

The intercalation is not limited to lanthanides. Polycrystalline intercalated compounds with various transition metal ions (e.g., Co²⁺, Ni²⁺, Fe³⁺, Cr³⁺) have been prepared using an indirect route starting from the α-Ti(HPO₄)₂·H₂O phase. core.ac.uk Although these materials may lose some crystallinity after intercalation, the transition metal ions are typically found in an octahedral coordination environment. core.ac.uk

Table 2: Europium(III) Uptake by α-TiP and its Propylamine-Intercalated Derivative

| Sorbent | Eu³⁺ Uptake Mechanism | Location of Eu³⁺ | Reference |

| α-Ti(HPO₄)₂·H₂O (α-TiP) | Surface adsorption | Surface | researchgate.netcsic.es |

| Ti(HPO₄)₂·2C₃H₇NH₂·H₂O (α-TiPPr) | Ion exchange | Interlayer space | researchgate.netcsic.es |

Exfoliation and Delamination of Layered Titanium Hydrogen Phosphate Materials

Exfoliation, the process of separating the layers of a crystalline material, can transform two-dimensional layered structures into single or few-layer nanosheets. beilstein-journals.orgnih.gov In the case of titanium bis(hydrogen phosphate), exfoliation can be achieved after the initial intercalation with species like propylamine. uniovi.es

The intercalation of propylamine into α-TiP weakens the interlayer forces, facilitating the separation of the layers upon treatment, for instance, with water. uniovi.es This process can lead to the formation of α-TiPPr nanosheets. uniovi.es The degree of exfoliation can influence the subsequent chemical reactions, such as the sorption of metal ions. uniovi.es

The resulting nanosheets possess a high surface area and can exhibit different morphologies, including large stacked sheets and aggregated nanosheets, depending on the conditions. uniovi.es These exfoliated materials open up possibilities for creating novel functional materials, such as luminescent nanoparticles when functionalized with species like Europium(III). uniovi.es The ability to create single nanosheets from multilayer assemblies is a significant step towards the development of advanced materials with tailored properties. uniovi.es

Reusability and Regeneration of Ion Exchangers

For practical applications in areas like water treatment and resource recovery, the reusability and regeneration of ion exchange materials are crucial economic and environmental considerations. diva-portal.org Adsorption processes are often reversible, which allows for the adsorbent to be reused after a regeneration step. watercampus.nl

While specific studies on the regeneration of titanium bis(hydrogen phosphate) after ion exchange are not extensively detailed in the provided context, the general principles of ion exchanger regeneration are applicable. Typically, regeneration involves treating the spent ion exchanger with a chemical solution to remove the exchanged ions and restore the material to its original form. diva-portal.org For example, in the context of phosphate removal using other adsorbents, regeneration is often achieved using a sodium hydroxide (B78521) (NaOH) solution. watercampus.nl

Catalytic Applications and Mechanisms

Heterogeneous Catalysis by Titanium Bis(hydrogen phosphate) and its Derivatives

Layered group (IV) metal phosphates, including titanium bis(hydrogen phosphate), are recognized as solid acid catalysts. Their catalytic activity is often attributed to the presence of acidic phosphate (B84403) groups within their structure. These materials can be employed in several acid-catalyzed reactions.

Amorphous titanium bis(hydrogen phosphate), for instance, has proven to be an effective and selective catalyst for alcohol dehydration. researchgate.net In the conversion of cyclohexanol (B46403), it yields cyclohexene (B86901) as almost the sole product. researchgate.net Similarly, it catalyzes the dehydration of methanol (B129727) to form dimethyl ether and the conversion of pentanol (B124592) to pentene isomers. researchgate.net The catalytic activity of these materials can be temperature-dependent; amorphous titanium bis(hydrogen phosphate) shows high activity after being treated at temperatures above 275 °C, a change likely related to an increase in the interlayer distance which makes the internal acidic sites more accessible to reactant molecules. researchgate.net

Derivatives of titanium phosphate, such as those with a NASICON-type structure (e.g., A₀.₃₃M₂(PO₄)₃ where M=Ti), have also been extensively studied for alcohol dehydration. These catalysts can selectively produce ethylene (B1197577) and diethyl ether from ethanol, with the product selectivity being influenced by the catalyst's composition and the nature of its acid sites. mdpi.commdpi.compreprints.org The Brønsted acid sites, which are OH groups coordinated to titanium and phosphorus, and Lewis acid sites from incompletely coordinated metal ions, drive the catalytic conversion. mdpi.com Furthermore, modifying titanium phosphates by creating organic-inorganic hybrids, such as sulfated porous titanium phosphonates, can enhance catalytic activity in reactions like the esterification of oleic acid with methanol. mdpi.com

Photocatalytic Activity and Reaction Mechanisms

Titanium bis(hydrogen phosphate) exhibits photocatalytic properties, although its activity is primarily in the UV region due to its electronic structure. dntb.gov.ua The fundamental mechanism involves the generation of electron-hole pairs upon absorption of photons with energy exceeding the material's bandgap. These charge carriers can then migrate to the catalyst surface to initiate redox reactions. However, the efficiency of pure titanium bis(hydrogen phosphate) is often limited by the high recombination rate of these photogenerated electron-hole pairs. dntb.gov.ua

To enhance its photocatalytic activity, particularly under visible light, various modifications are employed. These include doping with other elements or creating heterostructures with other semiconductor materials. For example, doping with tin can increase the specific surface area and alter the crystallinity of α-Ti(HPO₄)₂, leading to enhanced photocatalytic degradation of dyes. lew.ro Another strategy is the formation of heterojunctions, such as with AgBr@Ag nanoparticles, which improves the separation of electrons and holes, thereby boosting photocatalytic efficiency under visible light. dntb.gov.ua

The photocatalytic properties of titanium bis(hydrogen phosphate) and its composites are widely explored for the degradation of persistent organic pollutants in water. The process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic molecules into less harmful substances like CO₂ and H₂O. mdpi.com

Modified titanium phosphate has shown significant efficacy in degrading various pollutants. For instance, tin-doped α-Ti(HPO₄)₂ has been used to degrade methyl red dye, with the degradation rate increasing significantly with a higher tin-to-titanium ratio. lew.ro Composites of titanium phosphate with silver bromide and silver (AgBr@Ag/TP) have demonstrated enhanced degradation of the antibiotic ciprofloxacin (B1669076) under visible light, outperforming the individual components. dntb.gov.ua

Table 1: Photocatalytic Degradation of Organic Pollutants using Titanium Bis(hydrogen phosphate) and its Derivatives

| Catalyst | Pollutant | Irradiation Source | Degradation Efficiency | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| Tin-doped α-Ti(HPO₄)₂ (Sn/Ti ratio > 0.6) | Methyl Red | UV | ~98% | 120 | lew.ro |

| AgBr@Ag/TP-3 | Ciprofloxacin | Visible Light | 71.5% | 180 | dntb.gov.ua |

| Fe₃O₄/Bi₂WO₆ (FB-180) | Ciprofloxacin | Visible Light | 99.7% | 15 | acs.org |

| 5%Ag@TiO₂-P25-5%MoS₂ | Ciprofloxacin | Not Specified | ~91% | 60 | mdpi.com |

Beyond pollutant degradation, titanium bis(hydrogen phosphate) derivatives are investigated as photocatalysts for producing hydrogen from water splitting. This process is a promising avenue for clean energy generation. The efficiency of hydrogen evolution is critically dependent on the effective separation of photogenerated electrons and holes and their subsequent participation in the reduction of protons (H⁺) to hydrogen gas (H₂).

Hierarchically porous titanium phosphonate-based metal-organic frameworks (MOFs) have shown significantly improved photocatalytic hydrogen evolution rates. nih.govdntb.gov.uamzk.cz The well-defined porous structure facilitates mass transfer and light absorption, while the organic linkers can be tuned to enhance photophysical properties. dntb.gov.uanih.gov Modification of TiO₂ with a titanyl phosphate surface passivation layer has also been shown to enhance photocatalytic hydrogen production, achieving approximately a two-fold higher rate compared to bare TiO₂ nanoparticles.

Table 2: Photocatalytic Hydrogen Evolution using Titanium-Based Catalysts

| Catalyst | Conditions | Hydrogen Evolution Rate | Reference |

|---|---|---|---|

| MIP-209(Ti-Cr)-NO₂ MOF | Simulated sunlight, Methanol scavenger | 5812 µmol/g in 5h | chemrxiv.org |

| IEF-11 MOF (Benchmark) | Simulated sunlight, Methanol scavenger | 1391 µmol/g in 5h | chemrxiv.org |

| 0.5% Iron-doped TiO₂ | Not Specified | 10.95 µmol/h | mdpi.com |

| 5%Ag@TiO₂ NWs-20%MoS₂ | λ = 400 nm | 1792 µmol/h·g | mdpi.com |

| Pt-TiO₂ | UV light (λ = 254 nm) | 0.03 mol/h·g | researchgate.net |

Selective Catalytic Transformations (e.g., Oxidation Reactions, CO₂ Conversion)

The catalytic utility of titanium bis(hydrogen phosphate) and its derivatives extends to selective organic transformations. Their acidic nature is key to their performance in reactions like alcohol dehydration, where they can selectively produce alkenes or ethers depending on the reaction conditions and catalyst structure. researchgate.netmdpi.com For example, amorphous titanium hydrogenphosphate selectively converts cyclohexanol to cyclohexene. researchgate.net NASICON-type titanium phosphates can be tuned to favor the formation of either ethylene or diethyl ether from ethanol. mdpi.compreprints.org

In the realm of oxidation reactions, titanium-based catalysts are well-known. While specific examples for titanium bis(hydrogen phosphate) in partial oxidation are less common in the cited literature, related materials like titanium silicates are active in oxidation processes. The principles of surface acidity and redox properties inherent to titanium phosphates suggest their potential in this area.

More recently, titanium phosphonate-based MOFs have been investigated for the photocatalytic reduction of CO₂ under UV light, highlighting a potential application in converting greenhouse gases into valuable chemicals. dntb.gov.ua This demonstrates the versatility of these materials, combining their structural and electronic properties to address key challenges in sustainable chemistry.

Role of Structure and Surface Chemistry in Catalytic Performance

The catalytic performance of titanium bis(hydrogen phosphate) is intrinsically linked to its structural and surface properties. The layered α-form provides a high surface area and accessible active sites, which are crucial for heterogeneous catalysis.

Key factors influencing catalytic activity include:

Crystallinity and Surface Area : The degree of crystallinity and the specific surface area of the material significantly impact its catalytic efficiency. For instance, doping α-Ti(HPO₄)₂ with tin leads to lower crystallinity and a greater surface area, which enhances the adsorption of reactant molecules and boosts photocatalytic activity. lew.ro

Porosity : For derivatives like titanium phosphonate (B1237965) MOFs, a hierarchical porous structure is beneficial. It allows for efficient mass transfer of reactants and products and increases light harvesting during photocatalytic reactions, leading to improved performance in hydrogen evolution. nih.gov

Surface Acidity : The nature and strength of acid sites are critical for acid-catalyzed reactions like alcohol dehydration. The presence of both Brønsted and Lewis acid sites on titanium phosphate catalysts governs their activity and selectivity. mdpi.com

Surface Modification : Passivating the surface of TiO₂ with a conformal titanyl phosphate layer can reduce surface defects that act as recombination centers for electron-hole pairs. This passivation enhances photocatalytic activity for both pollutant degradation and hydrogen production.

Electrochemical and Energy Storage Applications

Lithium-Ion Storage Electrode Materials

Titanium bis(hydrogen phosphate) and its derivatives are being investigated as electrode materials for lithium-ion batteries (LIBs). The robust NASICON-type structure of some of these compounds provides a stable three-dimensional framework for the insertion and extraction of lithium ions.

Research into a mixed polyanion material, hydrogen titanium phosphate (B84403) sulfate (B86663) (H₀.₄Ti₂(PO₄)₂.₄(SO₄)₀.₆), which possesses a NASICON structure, has shown promising results. When ball-milled, this material demonstrated a capacity of 148 mAh g⁻¹ for lithium-ion storage, corresponding to the insertion of two Li⁺ ions per formula unit within a potential window of 1.5–3.4 V vs. Li/Li⁺. elsevierpure.com The lithiation process occurs at approximately 2.8 V and 2.5 V, which is associated with the filling of different crystallographic sites (M1 and M2) within the structure. elsevierpure.com

The gamma polymorph of titanium phosphate (γ-TiP) features a layered structure with a larger interlayer spacing than its alpha counterpart, which is advantageous for ion storage. rsc.org As an electrode in a lithium-ion cell, bulk γ-TiP achieves a reversible capacity of 109 mAh g⁻¹ in a voltage range of 0.8–2.8 V. rsc.org The storage mechanism involves a local ion exchange process and a redox reaction, with a distinct voltage plateau observed between 2.2 V and 2.6 V. rsc.org Another related compound, LiTi₂(PO₄)₃, has a theoretical capacity of 138.3 mAh/g and operates at a stable voltage plateau around 2.45V. google.com

Furthermore, a hydrothermally synthesized oxyfluorinated titanium phosphate, Na₃[Ti₂P₂O₁₀F], has been studied as an anode material for LIBs. This compound, featuring an open framework of TiFO₅ octahedra and PO₄ tetrahedra, exhibits a reversible capacity exceeding 200 mAh g⁻¹ at a current rate of 20 mA g⁻¹ and maintains 105 mAh g⁻¹ at a higher rate of 400 mA g⁻¹. nih.gov In-situ X-ray diffraction revealed that the material's structure is largely maintained during the charge/discharge cycle, indicating a stable solid solution behavior for lithium insertion. nih.gov

Electrochemical Performance of Titanium Phosphate Materials in Lithium-Ion Batteries

| Material | Structure Type | Reversible Capacity (mAh g⁻¹) | Voltage Window/Plateau (vs. Li/Li⁺) | Reference |

|---|---|---|---|---|

| Hydrogen Titanium Phosphate Sulfate (HTPS) | NASICON | 148 | 1.5–3.4 V | elsevierpure.com |

| Gamma Titanium Phosphate (γ-TiP) | Layered | 109 | 0.8–2.8 V (Plateau at 2.2–2.6 V) | rsc.org |

| Na₃[Ti₂P₂O₁₀F] | Open Framework | >200 | Not specified | nih.gov |

| LiTi₂(PO₄)₃ | NASICON | 138.3 (theoretical) | ~2.45 V | google.com |

Sodium-Ion Storage Electrode Materials

The abundance and low cost of sodium have driven research into sodium-ion batteries (SIBs) as an alternative to LIBs, particularly for large-scale energy storage. rsc.org Titanium-based compounds, including titanium bis(hydrogen phosphate), are considered promising electrode materials for SIBs due to their stability and safety. researchgate.netfrontiersin.org

The layered structure of gamma titanium phosphate (γ-TiP) has shown a higher specific capacity for sodium ions compared to lithium ions. In a sodium-ion cell, γ-TiP delivers a specific capacity of 161.3 mA h g⁻¹ within a voltage window of 0.1–2.8 V. rsc.org The material exhibits a notable tolerance to the larger size of Na⁺ ions, showing good structural integrity and capacity retention upon repeated sodiation and de-sodiation. rsc.org The process occurs via a solid solution reaction with a clear plateau in the 1.6–2.2 V range. rsc.org

Similarly, the NASICON-structured hydrogen titanium phosphate sulfate (HTPS) has been evaluated for sodium-ion storage. It delivered a discharge capacity of 93 mAh g⁻¹ with sodiation occurring at approximately 2.9 V and 2.2 V vs. Na/Na⁺. elsevierpure.com Sodium titanium phosphate (NaTi₂(PO₄)₃), another NASICON-type material, is also being explored as an anode for SIBs, highlighting the versatility of this structural family. nih.govresearchgate.net The NaTi₂(PO₄)₃ electrode operates through a two-phase reaction, showing a discharge plateau at 2.1 V vs. Na/Na⁺ and allowing for the reversible insertion of two sodium ions. nih.gov

Electrochemical Performance of Titanium Phosphate Materials in Sodium-Ion Batteries

| Material | Structure Type | Specific Capacity (mAh g⁻¹) | Voltage Window/Plateau (vs. Na/Na⁺) | Reference |

|---|---|---|---|---|

| Gamma Titanium Phosphate (γ-TiP) | Layered | 161.3 | 0.1–2.8 V (Plateau at 1.6–2.2 V) | rsc.org |

| Hydrogen Titanium Phosphate Sulfate (HTPS) | NASICON | 93 | Plateaus at ~2.9 V and ~2.2 V | elsevierpure.com |

| NaTi₂(PO₄)₃ | NASICON | 133 (theoretical) | Plateau at 2.1 V | nih.gov |

Proton Conducting Materials for Electrochemical Devices

Titanium bis(hydrogen phosphate) is a promising proton-conducting material for electrochemical devices like proton exchange membrane fuel cells (PEMFCs), especially for operation at temperatures above 100°C, which is a limitation for current polymer-based membranes. worldscientific.comuq.edu.au The proton conductivity in these materials is largely attributed to the presence of P-OH groups and retained water molecules within their structure. worldscientific.comresearchgate.net The transport of protons is primarily governed by the Grotthuss mechanism, where protons hop through a hydrogen-bond network. worldscientific.comacs.orguq.edu.au

Different forms of titanium phosphate exhibit significant proton conductivity. A material synthesized via a sol-gel method showed a high proton conductivity of 5.4×10⁻² S.cm⁻¹ at 20°C and 93% relative humidity (RH). worldscientific.com Another three-dimensional titanium hydrogen phosphate, TiᴵⱽTiᴵⱽ(HPO₄)₄, demonstrated a conductivity of 1.2 × 10⁻³ S cm⁻¹ at room temperature and 95% RH. acs.orgresearchgate.net This material is notable for its highly efficient proton transfer, with an activation energy of only 0.13 eV, comparable to the commercially used Nafion membranes. acs.orgresearchgate.net Its conductivity dramatically increases by nine orders of magnitude at 90°C as the relative humidity rises from 0 to 95%, suggesting potential use in humidity sensors. acs.org

The stability of these materials is crucial for practical applications. After being refluxed in boiling water, sol-gel titanium phosphates maintained conductivities of 0.0044 S cm⁻¹ and 0.0019 S cm⁻¹ at 100°C and 100% RH. researchgate.net Spectroscopic studies confirmed that the (H₂PO₄)⁻ and (HPO₄)²⁻ groups responsible for proton conduction remain present even after heat treatment. researchgate.net Fibrous titanium phosphate (π-TiP) has also been shown to have an extrinsic proton conductivity of 1.3 × 10⁻³ S·cm⁻¹ at 90°C and 95% RH, which is due to protonated phosphate species on the particle surface. csic.esmdpi.com

Proton Conductivity of Various Titanium Phosphate Materials

| Material/Synthesis Method | Conductivity (S·cm⁻¹) | Conditions | Reference |

|---|---|---|---|

| Titanium Phosphate (Sol-Gel) | 5.4 × 10⁻² | 20°C, 93% RH | worldscientific.com |

| TiᴵⱽTiᴵⱽ(HPO₄)₄ | 1.2 × 10⁻³ | Room Temp, 95% RH | acs.orgresearchgate.net |

| Sol-Gel Titanium Phosphate (post-reflux) | 0.0044 | 100°C, 100% RH | researchgate.net |

| Fibrous π-TiP (H₃PO₄-impregnated) | 1.3 × 10⁻³ | 90°C, 95% RH | csic.esmdpi.com |

| Titanium Phosphate (Ti/P molar ratio 1:9) | ~1.6 × 10⁻² | 200°C, anhydrous | worldscientific.com |

Development and Characterization of Advanced Hybrid and Composite Materials

Fabrication of Titanium Hydrogen Phosphate-Based Nanocomposites

The creation of nanocomposites is a key strategy to augment the properties of titanium bis(hydrogen phosphate). By combining it with other materials at the nanoscale, it is possible to develop novel materials with synergistic or enhanced functionalities.

Hybrid Organic-Inorganic Frameworks and Coordination Polymers

A significant area of research focuses on the development of hybrid organic-inorganic frameworks and coordination polymers incorporating titanium phosphate (B84403). rsc.orgnih.gov These materials are synthesized by linking titanium phosphate units with organic molecules, resulting in structures with tunable properties. rsc.org

One notable example is the synthesis of a highly acidic microporous hybrid titanium phosphate material (H-TiPOx) by incorporating 5-aminosalicylic acid into the titanium phosphate framework. This material acts as a Brønsted acid catalyst and has demonstrated high selectivity in the acetalization of glycerol. rsc.org The synthesis of such materials can be challenging due to the high reactivity of titanium(IV) precursors, which can make the formation of crystalline coordination polymers and Metal-Organic Frameworks (MOFs) difficult. rsc.orgresearchgate.net However, the potential for applications in photocatalysis and optoelectronics continues to drive research in this area. rsc.org

The resulting hybrid materials often form nanosized particles with porous architectures. rsc.org The ability to precisely control pore size, shape, and functional groups by selecting specific metal nodes and organic linkers is a key advantage of this approach. mdpi.com

Inorganic-Inorganic Composites (e.g., with Copper Hexacyanoferrates, Activated Carbon)

In addition to organic hybrids, inorganic-inorganic composites of titanium bis(hydrogen phosphate) have been developed to enhance its performance in specific applications.

Composites with Copper Hexacyanoferrates: The combination of titanium phosphate with metal hexacyanoferrates, such as copper hexacyanoferrate (CuHCF), has been explored for applications like ion-exchange and electrochemical energy storage. researchgate.netrsc.orgunibo.it These composites can exhibit improved selectivity and capacity for certain ions. For instance, titanium hexacyanoferrate has been investigated as a cathode material for aqueous sodium/zinc ion batteries. researchgate.net The incorporation of a second metal, like cobalt, into the hexacyanoferrate framework can further stabilize the crystal structure and enhance electronic conductivity. researchgate.net

Composites with Activated Carbon: To improve the removal efficiency of pollutants from water, titanium bis(hydrogen phosphate) has been supported on activated carbon. researchgate.net This approach increases the exposed surface area of the titanium phosphate, leading to enhanced removal of both metal ions and organic pollutants from wastewater. researchgate.net In one study, a composite of titanium oxyhydroxide/titanium phosphate with activated carbon (TTPC) demonstrated superior performance in remediating real wastewater samples. researchgate.net The activated carbon acts as a support, dispersing the titanium phosphate nanoparticles and preventing their agglomeration, thereby maximizing their reactive surface. researchgate.netacs.org

Surface Functionalization and Modification for Tailored Reactivity

The surface of titanium bis(hydrogen phosphate) and its composites can be functionalized or modified to tailor their reactivity for specific applications. mdpi.comnih.gov This is a critical step in optimizing the material's performance in areas such as catalysis, sorption, and biomedical implants. mdpi.comunimi.it

Surface modification techniques can range from simple chemical treatments to more complex methods like plasma electrolytic oxidation. cityu.edu.hkmdpi.com For instance, acid or alkali treatments can be used to clean and create uniform surface finishes. cityu.edu.hk In the context of biomedical applications, the surface of titanium-based materials is often modified to enhance osseointegration. mdpi.comnih.gov This can be achieved by creating coatings of calcium phosphate or by incorporating bioactive molecules. mdpi.comnih.gov